

Application Notes and Protocols for SILAC Data Processing and Quantification with MaxQuant

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Compound of Interest

Compound Name:	Max-Con
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Introduction to SILAC-based Quantitative Proteomics

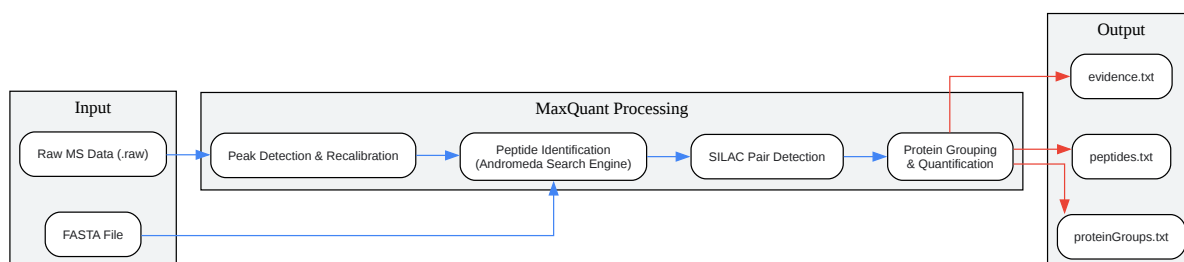
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely used metabolic labeling strategy for accurate and reproducible quantitative proteomics.[1][2] This technique involves the in vivo incorporation of "heavy" stable isotope-labeled amino acids into the entire proteome of a cell population, while a control cell population is cultured in "light" medium containing the natural, unlabeled amino acids.[1][2] Following a specific experimental treatment, the cell populations are mixed, and the relative protein abundance between the two states is determined by mass spectrometry (MS).[1] The key advantage of SILAC is that samples are combined at a very early stage, minimizing experimental variability and leading to high quantitative accuracy.[1][3]

MaxQuant is a popular computational platform for analyzing large-scale mass spectrometry data, with robust support for SILAC-based experiments.[4][5][6][7] It automates the entire data

analysis workflow, from peptide identification to protein quantification, and provides comprehensive output tables for further bioinformatics analysis.[4][5][6][7]

Experimental Workflow Overview

The SILAC experimental workflow can be broadly divided into two main phases: the adaptation phase and the experimental phase, followed by sample processing and data analysis.



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